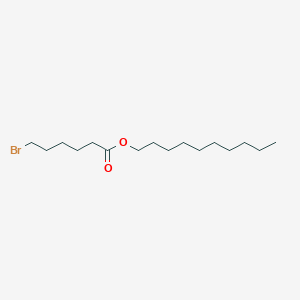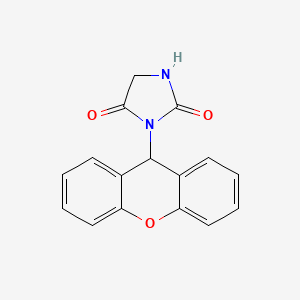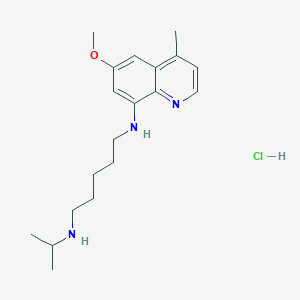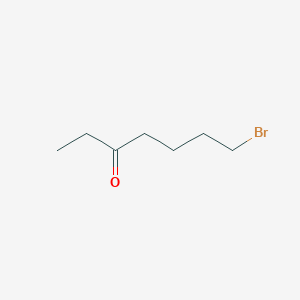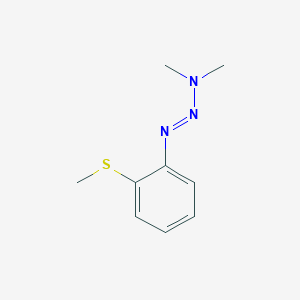![molecular formula C17H28O4 B14013361 Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate CAS No. 35207-83-1](/img/structure/B14013361.png)
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.1.0]heptane core with two tert-butyl ester groups attached at the 7th position. The presence of these bulky tert-butyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclopropanation reaction, where a suitable diene undergoes cyclization in the presence of a catalyst. The reaction conditions often include:
Catalysts: Transition metal catalysts such as platinum (II) or gold (I) are commonly used.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of automated systems for catalyst addition and temperature control further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidation typically leads to the formation of carboxylic acids.
Reduction: Reduction results in the formation of alcohols.
Substitution: Substitution reactions yield various esters or ethers depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a molecular probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl groups influence its binding affinity and selectivity towards these targets. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate can be compared with other similar compounds, such as:
Bicyclo[4.1.0]heptane: Lacks the tert-butyl ester groups, resulting in different reactivity and stability.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with different steric and electronic properties.
Bicyclo[2.2.1]heptane:
The uniqueness of this compound lies in its specific bicyclic structure and the presence of bulky tert-butyl ester groups, which significantly influence its chemical behavior and applications.
Properties
CAS No. |
35207-83-1 |
|---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
ditert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate |
InChI |
InChI=1S/C17H28O4/c1-15(2,3)20-13(18)17(14(19)21-16(4,5)6)11-9-7-8-10-12(11)17/h11-12H,7-10H2,1-6H3 |
InChI Key |
XVBAKGUEWZXFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(C2C1CCCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


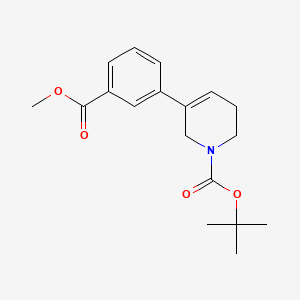

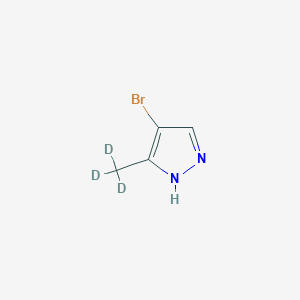
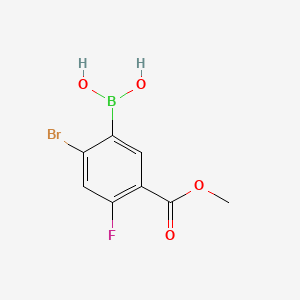
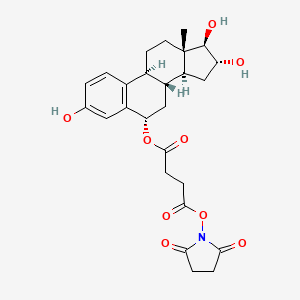
methanone](/img/structure/B14013331.png)
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
